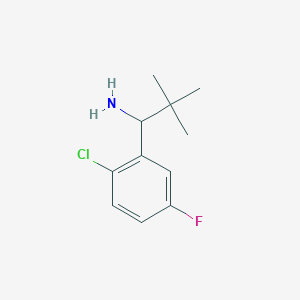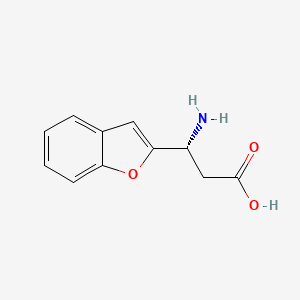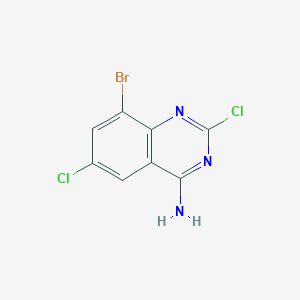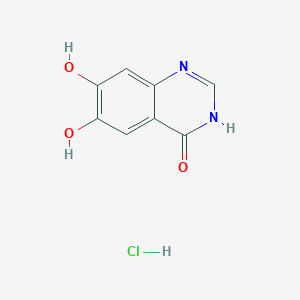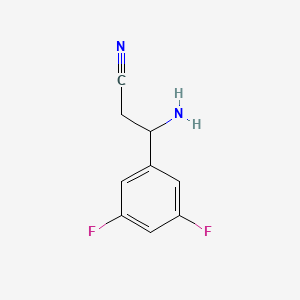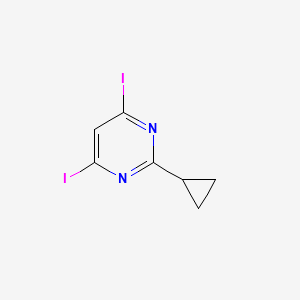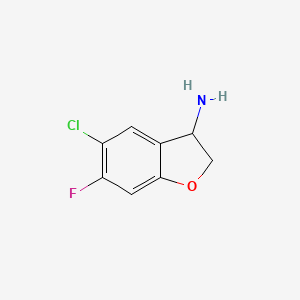
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran class. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzofuran ring, which imparts unique chemical and biological properties. Benzofuran derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor, such as a 2-hydroxyphenyl derivative, under acidic or basic conditions to form the benzofuran ring.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination can be carried out using reagents like hydrogen fluoride (HF) or fluorine gas (F₂).
Amination: The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia (NH₃) or primary amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
- 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine
- 5,6-Dichloro-2,3-dihydro-1-benzofuran-3-amine
Uniqueness
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical stability compared to other benzofuran derivatives.
Eigenschaften
Molekularformel |
C8H7ClFNO |
|---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2 |
InChI-Schlüssel |
ACTPJNVSXJBPTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC(=C(C=C2O1)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



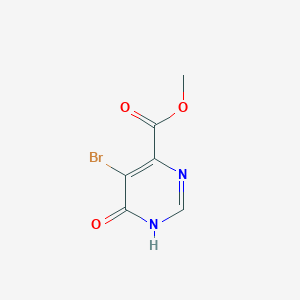
![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)
![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)
